molecular formula C15H21NO2 B2387148 Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 959063-61-7

Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2387148
CAS No.: 959063-61-7
M. Wt: 247.338
InChI Key: ONRAUCIKLJIWGO-UHFFFAOYSA-N
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Description

Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . This compound is part of the tetrahydroquinoline family, which is known for its diverse pharmacological properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds.

Scientific Research Applications

Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate stands out due to its specific ester functional group, which can influence its reactivity and biological activity

Properties

IUPAC Name

ethyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-18-14(17)11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-8,10,16H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRAUCIKLJIWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(CC2C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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